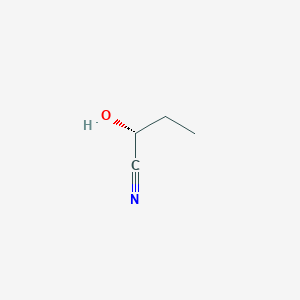

(r)-2-Hydroxybutanenitrile

Description

(R)-2-Hydroxybutanenitrile is a chiral cyanohydrin with the molecular formula C₄H₇NO (IUPAC name: this compound). It belongs to the class of nitriles featuring a hydroxyl group on the second carbon atom, conferring both polarity and reactivity. This compound is of interest in organic synthesis, particularly in stereoselective reactions, due to its chiral center and bifunctional nature (hydroxyl and nitrile groups).

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

85.10 g/mol |

IUPAC Name |

(2R)-2-hydroxybutanenitrile |

InChI |

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m1/s1 |

InChI Key |

NHSSTOSZJANVEV-SCSAIBSYSA-N |

Isomeric SMILES |

CC[C@H](C#N)O |

Canonical SMILES |

CCC(C#N)O |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of ®-2-Hydroxybutanenitrile:

Hydrocyanation of Acrolein: Acrolein (propenal) reacts with hydrogen cyanide (HCN) in the presence of a catalyst (such as a metal cyanide) to yield ®-2-Hydroxybutanenitrile.

Hydrolysis of ®-2-Hydroxybutyronitrile Acetate: The acetate ester of ®-2-Hydroxybutyronitrile undergoes hydrolysis to produce the desired compound.

b. Industrial Production

In industry, ®-2-Hydroxybutanenitrile is synthesized via the hydrocyanation process due to its efficiency and scalability.

Chemical Reactions Analysis

®-2-Hydroxybutanenitrile: participates in various chemical reactions:

Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ®-2-Hydroxybutanoic acid.

Reduction: Reduction with hydrogen gas (H) and a suitable catalyst converts it to ®-2-Hydroxybutanol.

Substitution: The nitrile group can undergo substitution reactions, leading to various derivatives.

Common reagents and conditions:

- Hydrolysis: Acidic or basic aqueous solutions.

- Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).

- Substitution: Various nucleophiles (e.g., amines, halides).

Major products:

- Hydrolysis: ®-2-Hydroxybutanoic acid.

- Reduction: ®-2-Hydroxybutanol.

Scientific Research Applications

®-2-Hydroxybutanenitrile: finds applications in:

Organic Synthesis: As a versatile building block for more complex molecules.

Pharmaceuticals: It serves as an intermediate in drug synthesis.

Flavor and Fragrance Industry: Used to create specific odor compounds.

Agrochemicals: In the development of pesticides and herbicides.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

- In pharmaceuticals, it may act as a precursor for bioactive compounds.

- In flavor synthesis, it contributes to specific taste profiles.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (R)-2-Hydroxybutanenitrile with its methyl-substituted analogs:

Key Observations :

- (2R)-2-Hydroxy-2-methylbutanenitrile is a tertiary alcohol cyanohydrin, which may enhance its stability compared to secondary alcohol analogs like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.